
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one is a chiral compound with a unique structure that includes a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Introduction of the Heptan-2-one Moiety: This step often involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the heptan-2-one structure.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (6S) enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom, to form various ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6R)-6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptan-2-one: The enantiomer of the compound, which may have different biological activities and properties.
6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptan-2-one: The racemic mixture containing both (6S) and (6R) enantiomers.
6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptanal: A structurally similar compound with an aldehyde group instead of a ketone.
Uniqueness
The (6S) enantiomer of 6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptan-2-one is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. This makes it particularly valuable in applications where enantioselectivity is crucial, such as in pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
220775-18-8 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one |
InChI |
InChI=1S/C13H24O3/c1-11(6-5-7-12(2)14)10-16-13-8-3-4-9-15-13/h11,13H,3-10H2,1-2H3/t11-,13?/m0/s1 |
Clé InChI |
QATYWYWXGPNTNI-AMGKYWFPSA-N |
SMILES isomérique |
C[C@@H](CCCC(=O)C)COC1CCCCO1 |
SMILES canonique |
CC(CCCC(=O)C)COC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


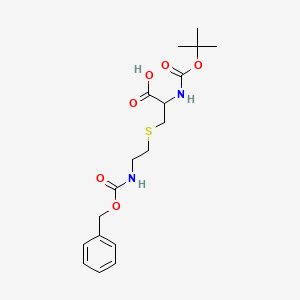
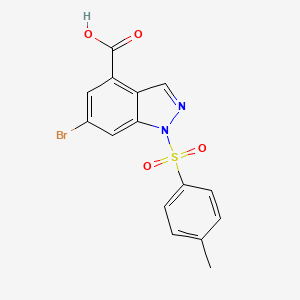
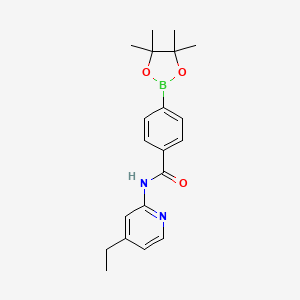


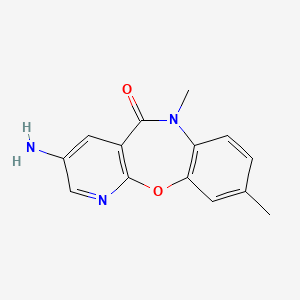
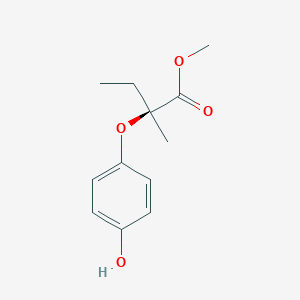
![Methyl [2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B8720445.png)

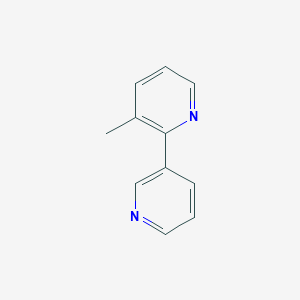



![1-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropan-1-amine](/img/structure/B8720501.png)
